Cas no 512810-11-6 (3-{3-(4-bromophenoxy)methyl-4-methoxyphenyl}prop-2-enoic acid)

3-{3-(4-bromophenoxy)methyl-4-methoxyphenyl}prop-2-enoic acid 化学的及び物理的性質
名前と識別子
-
- (2E)-3-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}acrylic acid
- 3-{3-(4-bromophenoxy)methyl-4-methoxyphenyl}prop-2-enoic acid
- AK-968/41922444
- AKOS000304354
- EN300-651316
- (E)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-2-PROPENOIC ACID
- 512810-11-6
- 3-[3-(4-BROMO-PHENOXYMETHYL)-4-METHOXY-PHENYL]-ACRYLIC ACID
- EN300-227745
- 3-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}prop-2-enoic acid
- (2E)-3-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}prop-2-enoic acid
- BBL038335
- MFCD02253703
- (2e)-3-(3-[(4-bromophenoxy)methyl]-4-methoxyphenyl)-2-propenoic acid
- (2E)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}ACRYLIC ACID
- (E)-3-[3-[(4-bromophenoxy)methyl]-4-methoxyphenyl]prop-2-enoic acid
- 3-(3-((4-Bromophenoxy)methyl)-4-methoxyphenyl)acrylicacid
- 3-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}acrylic acid
- STK301754
- 3-(3-((4-Bromophenoxy)methyl)-4-methoxyphenyl)acrylic acid
-
- MDL: MFCD02253703
- インチ: InChI=1S/C17H15BrO4/c1-21-16-8-2-12(3-9-17(19)20)10-13(16)11-22-15-6-4-14(18)5-7-15/h2-10H,11H2,1H3,(H,19,20)/b9-3+
- InChIKey: WBZITOJZVUHBAP-YCRREMRBSA-N
- ほほえんだ: COC1=C(C=C(C=C1)/C=C/C(=O)O)COC2=CC=C(C=C2)Br
計算された属性
- せいみつぶんしりょう: 362.01537Da
- どういたいしつりょう: 362.01537Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 6
- 複雑さ: 377
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 55.8Ų
3-{3-(4-bromophenoxy)methyl-4-methoxyphenyl}prop-2-enoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 028246-5g |
3-[3-(4-Bromo-phenoxymethyl)-4-methoxy-phenyl]-acrylic acid |
512810-11-6 | 95% | 5g |
£391.00 | 2022-03-01 | |
Enamine | EN300-227745-5.0g |
3-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}prop-2-enoic acid |
512810-11-6 | 95% | 5.0g |
$743.0 | 2024-06-20 | |
Enamine | EN300-227745-10.0g |
3-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}prop-2-enoic acid |
512810-11-6 | 95% | 10.0g |
$1101.0 | 2024-06-20 | |
Enamine | EN300-651316-0.5g |
(2E)-3-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}prop-2-enoic acid |
512810-11-6 | 95% | 0.5g |
$175.0 | 2023-06-06 | |
Enamine | EN300-227745-0.25g |
3-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}prop-2-enoic acid |
512810-11-6 | 95% | 0.25g |
$235.0 | 2024-06-20 | |
Enamine | EN300-227745-5g |
3-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}prop-2-enoic acid |
512810-11-6 | 5g |
$743.0 | 2023-09-15 | ||
Enamine | EN300-227745-0.1g |
3-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}prop-2-enoic acid |
512810-11-6 | 95% | 0.1g |
$226.0 | 2024-06-20 | |
A2B Chem LLC | AJ12467-250mg |
3-(3-((4-Bromophenoxy)methyl)-4-methoxyphenyl)acrylic acid |
512810-11-6 | 95% | 250mg |
$309.00 | 2023-12-30 | |
A2B Chem LLC | AJ12467-100mg |
3-(3-((4-Bromophenoxy)methyl)-4-methoxyphenyl)acrylic acid |
512810-11-6 | 95% | 100mg |
$278.00 | 2023-12-30 | |
Enamine | EN300-651316-0.05g |
(2E)-3-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}prop-2-enoic acid |
512810-11-6 | 95% | 0.05g |
$64.0 | 2023-06-06 |
3-{3-(4-bromophenoxy)methyl-4-methoxyphenyl}prop-2-enoic acid 関連文献
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Keiji Murayama,Frédéric Rosu,Hiromu Kashida,Hiroyuki Asanuma Chem. Sci., 2013,4, 3693-3698
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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9. A 2D metal–organic framework/reduced graphene oxide heterostructure for supercapacitor applicationLemu Girma Beka,Xiangrui Bu,Xin Li,Xiaoli Wang,Chuanyu Han,Weihua Liu RSC Adv., 2019,9, 36123-36135
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
3-{3-(4-bromophenoxy)methyl-4-methoxyphenyl}prop-2-enoic acidに関する追加情報
Exploring the Chemical and Pharmaceutical Significance of 3-{3-(4-bromophenoxy)methyl-4-methoxyphenyl}prop-2-enoic acid (CAS No. 512810-11-6)
In the realm of synthetic organic chemistry and pharmaceutical research, 3-{3-(4-bromophenoxy)methyl-4-methoxyphenyl}prop-2-enoic acid (CAS No. 512810-11-6) stands out as a compound of significant interest. This arylpropionic acid derivative is characterized by its unique structural features, including a 4-bromophenoxy moiety and a methoxyphenyl group, which contribute to its potential applications in drug discovery and material science. Researchers and industry professionals are increasingly exploring its properties, driven by the growing demand for novel bioactive compounds and small-molecule inhibitors.
The compound's molecular structure is a key factor in its functionality. The presence of a prop-2-enoic acid (acrylic acid) group allows for versatile chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules. Its CAS No. 512810-11-6 serves as a unique identifier in chemical databases, ensuring accurate referencing in academic and industrial settings. Recent studies have highlighted its potential role in modulating enzyme activity and cellular signaling pathways, aligning with current trends in precision medicine and targeted therapy.
From a synthetic perspective, the preparation of 3-{3-(4-bromophenoxy)methyl-4-methoxyphenyl}prop-2-enoic acid involves multi-step organic reactions, often starting from readily available precursors like 4-bromophenol and vanillin derivatives. Optimizing its yield and purity is a focal point for chemists, particularly in the context of green chemistry and sustainable synthesis. These efforts resonate with the broader scientific community's push toward environmentally friendly practices, a topic frequently searched in academic and industrial forums.
In pharmaceutical applications, this compound's structure-activity relationship (SAR) is under investigation for its potential as a lead compound in drug development. Its electrophilic and hydrogen-bonding capabilities make it a candidate for interacting with biological targets, such as kinases or G-protein-coupled receptors (GPCRs). Such properties are highly relevant to contemporary research on inflammatory diseases, metabolic disorders, and neurodegenerative conditions, which dominate health-related searches worldwide.
Beyond biomedicine, CAS No. 512810-11-6 has garnered attention in materials science. Its conjugated π-system and bromine substituent suggest utility in designing organic semiconductors or photoactive materials. This aligns with the surge in interest for renewable energy technologies and optoelectronic devices, topics frequently queried in scientific search engines and AI-driven research tools.
Quality control and analytical characterization of 3-{3-(4-bromophenoxy)methyl-4-methoxyphenyl}prop-2-enoic acid rely on advanced techniques like high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These methods ensure compliance with regulatory standards, a critical consideration for laboratories and manufacturers. The compound's stability and solubility profiles are also frequently studied, addressing common queries about compound handling and formulation strategies.
In summary, 3-{3-(4-bromophenoxy)methyl-4-methoxyphenyl}prop-2-enoic acid (CAS No. 512810-11-6) exemplifies the intersection of chemistry and innovation. Its multifaceted applications—from drug discovery to advanced materials—reflect the compound's adaptability to modern scientific challenges. As research progresses, this molecule is poised to remain a subject of high-impact studies and cross-disciplinary collaborations, answering the call for next-generation chemical solutions in a rapidly evolving world.
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